molecular formula C17H21NO4 B14184374 N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide CAS No. 919120-88-0

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide

Cat. No.: B14184374
CAS No.: 919120-88-0
M. Wt: 303.35 g/mol
InChI Key: RFMHNZBTJKAYSP-UHFFFAOYSA-N
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Description

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides in the presence of a base.

    Hydroxylation and Carboxamidation: The hydroxyl group is introduced through hydroxylation reactions, and the carboxamide group is introduced via amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl and carboxamide groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid: Similar structure with a methyl group instead of a heptyl group.

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Structurally similar with a quinoline core instead of a benzopyran core.

Uniqueness

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is unique due to the presence of the heptyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs

Properties

CAS No.

919120-88-0

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N-heptyl-7-hydroxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H21NO4/c1-2-3-4-5-6-9-18-17(21)16-11-14(20)13-8-7-12(19)10-15(13)22-16/h7-8,10-11,19H,2-6,9H2,1H3,(H,18,21)

InChI Key

RFMHNZBTJKAYSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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